Product packaging for bradykinin, 4-iodo-Phe(5)-(Cat. No.:CAS No. 159694-13-0)

bradykinin, 4-iodo-Phe(5)-

Cat. No.: B1169788
CAS No.: 159694-13-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Bradykinin (B550075) and Kinin Receptor Subtypes (B1R and B2R) in Biological Systems

Bradykinin, a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a key mediator of the KKS. wikipedia.orgresearchgate.net It is produced from its precursor, high-molecular-weight kininogen (HMWK), through the enzymatic action of kallikrein. wikipedia.org Bradykinin's diverse biological effects are mediated by its interaction with two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). aacrjournals.orgnih.gov

The B2 receptor is constitutively expressed in a wide range of tissues and is considered to mediate most of the physiological actions of bradykinin under normal conditions. aacrjournals.orgnih.gov In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological states. aacrjournals.orgnih.govnih.gov This inducible nature of B1R suggests its involvement in chronic inflammatory processes and pain. creative-biolabs.comcambridge.org

Both B1R and B2R are primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent intracellular signaling cascades. nih.govmdpi.comfrontiersin.org While bradykinin is the primary endogenous ligand for the B2 receptor, its metabolite, des-Arg9-bradykinin, is a potent agonist for the B1 receptor. aacrjournals.orgnih.gov This differential ligand selectivity allows for distinct physiological and pathological roles for each receptor subtype. nih.gov

Rationale for the Development of Synthetic Bradykinin Analogs in Research

The development of synthetic bradykinin analogs has been instrumental in advancing our understanding of the Kallikrein-Kinin System. nih.govnih.govafricaresearchconnects.com These modified peptides serve several critical purposes in research:

Elucidating Receptor-Ligand Interactions: By systematically modifying the amino acid sequence of bradykinin, researchers can identify the key residues and structural motifs responsible for binding to and activating the B1 and B2 receptors. This provides valuable insights into the molecular basis of receptor subtype selectivity. nih.govrcsb.org

Developing Receptor-Specific Tools: Synthetic analogs can be designed to be highly selective agonists or antagonists for either the B1R or B2R. These tools are essential for dissecting the specific physiological roles of each receptor subtype in various biological processes and disease models. nih.govnih.gov

Improving Metabolic Stability: Bradykinin is rapidly degraded in the body by various enzymes, limiting its therapeutic potential. wikipedia.org Synthetic modifications can be introduced to create analogs that are more resistant to enzymatic degradation, prolonging their duration of action and making them more suitable for in vivo studies. nih.gov

Creating Probes for Receptor Imaging and Quantification: The incorporation of labels, such as radioactive isotopes, into synthetic analogs allows for their use as probes in radioligand binding assays and imaging techniques like positron emission tomography (PET). nih.govacs.org This enables the visualization and quantification of B1R and B2R expression in tissues and organs.

Significance of 4-Iodo-Phenylalanine Substitution at Position 5 in Bradykinin Analogs for Research

The substitution of the phenylalanine residue at position 5 of bradykinin with 4-iodo-phenylalanine has proven to be a particularly valuable modification in bradykinin research. This specific substitution offers several advantages:

High-Affinity Radiolabeling: The iodine atom provides a site for the introduction of radioactive iodine isotopes (e.g., 125I), allowing for the creation of high-affinity and high-specific-activity radioligands. nih.gov These radiolabeled analogs, such as 125I-[p-iodo-Phe5]BK, are crucial for sensitive and accurate receptor binding studies. nih.gov

Receptor Subtype Discrimination: Analogs with 4-iodo-phenylalanine at position 5 have been shown to exhibit altered affinities for different receptor states or subtypes. nih.gov For instance, [p-iodo-Phe5]BK displayed increased affinity for a high-affinity binding site and decreased affinity for a low-affinity site in guinea pig ileum membranes, aiding in the characterization of these distinct binding sites. nih.gov

Probing Structure-Activity Relationships: The introduction of a bulky and electronegative iodine atom at the para position of the phenylalanine ring provides a means to probe the steric and electronic requirements of the ligand-binding pocket of bradykinin receptors. nih.gov Studies have shown that substitutions at this position can significantly impact both the agonistic and antagonistic activity of the analogs. nih.gov The use of 4-iodo-L-phenylalanine in protein engineering serves as a model for incorporating unnatural amino acids to alter protein structure and function. chemimpex.comsigmaaldrich.comontosight.ai

Historical Context of Bradykinin Receptor Ligand Research

The journey of bradykinin receptor ligand research began with the discovery of bradykinin itself in 1948 by a team of Brazilian scientists. wikipedia.org This discovery opened the door to understanding the profound physiological effects of this peptide. In the following decades, research focused on elucidating the structure of bradykinin and its role in various physiological processes. researchgate.net

A significant breakthrough came with the identification of a bradykinin-potentiating factor (BPF) in the venom of the Brazilian lancehead snake, Bothrops jararaca. wikipedia.orgcambridge.org This factor was found to inhibit the enzyme responsible for bradykinin degradation, leading to the development of the first angiotensin-converting enzyme (ACE) inhibitor, captopril. wikipedia.orgcambridge.org

The 1970s and 1980s saw the synthesis of the first bradykinin analogs, aimed at understanding structure-activity relationships and developing receptor antagonists. nih.govnih.gov The subsequent cloning and characterization of the B1 and B2 receptor subtypes in the early 1990s provided a molecular framework for the rational design of more selective and potent ligands. nih.gov

Over the last three decades, extensive medicinal chemistry efforts have yielded a plethora of peptide and non-peptide modulators of both B1 and B2 receptors. nih.gov This has led to the development of highly specific pharmacological tools and potential therapeutic agents for a range of conditions, including inflammatory disorders, pain, and hereditary angioedema. nih.govnih.gov The ongoing research into bradykinin receptor ligands, including analogs like "bradykinin, 4-iodo-Phe(5)-", continues to be a vibrant field with the promise of delivering novel therapeutics. nih.gov

Properties

CAS No.

159694-13-0

Molecular Formula

C9H12O

Synonyms

bradykinin, 4-iodo-Phe(5)-

Origin of Product

United States

Synthesis and Derivatization of Bradykinin, 4 Iodo Phe 5

Synthetic Pathways and Methodologies for Peptide Analogs

The creation of peptide analogs like bradykinin (B550075), 4-iodo-Phe(5)- relies on sophisticated synthetic techniques, primarily solid-phase peptide synthesis (SPPS), coupled with strategies for incorporating non-canonical amino acids and subsequent chemical modifications.

Solid-Phase Peptide Synthesis Techniques for Bradykinin Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support peptide.comnih.gov. This methodology facilitates the use of reagents in excess to drive reactions to completion and allows for automated synthesis, making it practical for the production of larger and more complex peptides peptide.com. Bradykinin itself holds a significant place in the history of SPPS, being the first biologically active peptide synthesized using this novel method nih.govresearchgate.net.

The general SPPS process involves a cyclical procedure: the initial C-terminal amino acid, with its α-amino group and reactive side chains temporarily protected, is attached to the resin peptide.com. Following this, the N-α protecting group is selectively removed, and the next protected amino acid is coupled to the growing peptide chain peptide.com. A common and effective approach for synthesizing bradykinin analogs involves Fmoc-based solid-phase peptide synthesis, often utilizing resins such as Wang resin researchgate.net.

Precursor Compounds and Intermediate Chemical Modifications

The synthesis of bradykinin, 4-iodo-Phe(5)- typically involves specific precursor compounds and intermediate chemical modifications to precisely introduce the iodinated amino acid. A key building block for incorporating the iodinated phenylalanine is Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) chemimpex.comevitachem.compeptide.com. This protected non-canonical amino acid is essential for Fmoc-based SPPS, allowing the site-specific introduction of iodine into the peptide chain chemimpex.comevitachem.compeptide.com.

In one documented approach, the radioiodinated bradykinin analog, 125I-[p-Phe5]BK (bradykinin, 4-iodo-Phe(5)-), was prepared from its corresponding nitro precursor, [p-NO2-Phe5]BK nih.govresearchgate.net. The conversion of the nitro group to the iodo group typically involves catalytic hydrogenation of the nitro precursor, followed by a halodediazotation reaction nih.govresearchgate.net. This multi-step process ensures the precise placement of the iodine atom at the para position of the phenylalanine residue at position 5.

Strategies for Introducing Non-Canonical Amino Acids into Peptides

The introduction of non-canonical amino acids, such as 4-iodo-L-phenylalanine, into peptides is a crucial strategy for expanding the chemical and functional diversity of these biomolecules. 4-Iodo-L-phenylalanine serves as a valuable unnatural α-amino acid, allowing for the alteration of primary amino acid composition fishersci.nlebi.ac.uk.

Beyond direct incorporation via SPPS using protected derivatives like Fmoc-4-iodo-L-phenylalanine chemimpex.comevitachem.compeptide.com, advanced protein engineering techniques enable the site-specific incorporation of p-iodo-L-phenylalanine into proteins ebi.ac.ukresearchgate.net. One such method involves genetically encoding unnatural amino acids in organisms like Escherichia coli and yeast, where iodoPhe can be efficiently and site-specifically incorporated in response to an amber TAG codon ebi.ac.uk. The presence of the iodine atom in the peptide structure can be exploited for applications such as facilitating single-wavelength anomalous dispersion experiments, aiding in protein structure determination ebi.ac.uk. Furthermore, the iodinated phenylalanine residue can serve as a versatile scaffold for further chemical modifications, such as conversion to phosphophenylalanine or the creation of other substituted phenylalanines through Heck or Suzuki coupling reactions peptide.com.

Radioiodination and Radiolabeling Techniques for Tracer Synthesis

Radioiodination is a critical process for synthesizing highly specific radioligands, including bradykinin, 4-iodo-Phe(5)-, which are invaluable tools in receptor binding studies. These techniques focus on achieving high specific radioactivity while maintaining the biological activity of the peptide.

Carrier-Free Methodologies for High Specific Radioactivity

The synthesis of radiolabeled bradykinin, 4-iodo-Phe(5)-, specifically the 125I-[p-Phe5]BK tracer, is designed to be carrier-free, ensuring exceptionally high specific radioactivity, typically in the range of 1000-1500 Ci/mmol nih.govresearchgate.net. Carrier-free methodologies are essential for receptor studies requiring peptides with very high specific activities, often exceeding 1000 Ci/mmol uochb.cz.

Several oxidative methods are commonly employed for the radioiodination of peptides. These include techniques utilizing Chloramine-T, Iodogen, or Lactoperoxidase revvity.comsnmjournals.orgnih.gov. In these procedures, the peptide substrate is exposed to radioactive iodide (e.g., Na125I) in the presence of an oxidizing agent for a brief period revvity.comnih.gov. Iodogen is often favored due to its milder oxidative nature, as the reaction occurs on the surface of the oxidant, thereby minimizing the substrate's exposure to harsh conditions revvity.com. Another effective strategy, as demonstrated in the preparation of 125I-[p-Phe5]BK, involves halodediazotation from a nitro precursor, [p-NO2-Phe5]BK nih.govresearchgate.net. Additionally, novel synthetic routes using tin precursors have been developed for preparing no-carrier-added 4-[(⁎)I]phenylalanine with high radiochemical yields nih.gov.

Application in Radioligand Binding Assays

Bradykinin, 4-iodo-Phe(5)-, particularly when radiolabeled (e.g., with 125I), serves as a potent and selective tracer in radioligand binding assays nih.govresearchgate.netvulcanchem.com. These assays are fundamental tools in pharmacology and biochemistry, providing detailed insights into the interactions between compounds and their target receptors, including binding affinity, mechanism, and kinetics sygnaturediscovery.com.

Studies using 125I-[p-Phe5]BK have been instrumental in characterizing bradykinin receptor subtypes. For instance, in guinea pig ileum membranes, 125I-[p-Phe5]BK exhibited a biphasic binding pattern nih.govresearchgate.net. This suggests the presence of two distinct binding sites: a high-affinity site with a dissociation constant (Kd) of 3 pM and a maximal binding capacity (Bmax) of 22 fmol/mg protein, and a lower-affinity site with a Kd of 192 pM and a Bmax of 245 fmol/mg protein nih.govresearchgate.net. Kinetically determined Kd values were observed at 2 pM and 910 pM, respectively, for these sites nih.govresearchgate.net. Comparative studies have shown that [p-iodo-Phe5]BK possesses an increased affinity for the high-affinity site and a decreased affinity for the low-affinity site when compared to native bradykinin nih.govresearchgate.net. However, in rat myometrial membranes, [p-iodo-Phe5]BK displayed reduced affinity for the low-affinity site and did not reveal a high-affinity site, in contrast to native bradykinin nih.govresearchgate.net. These findings underscore the utility of bradykinin, 4-iodo-Phe(5)- as a selective tool for dissecting the complexities of bradykinin receptor interactions and their roles in signal transduction pathways. nih.gov

Table 1: Key Binding Parameters of 125I-[p-Phe5]BK (bradykinin, 4-iodo-Phe(5)-) in Guinea Pig Ileum Membranes

ParameterHigh Affinity SiteLow Affinity Site
Dissociation Constant (Kd)3 pM192 pM
Maximum Binding (Bmax)22 fmol/mg protein245 fmol/mg protein
Kinetically Determined Kd2 pM910 pM

Chromatographic and Spectroscopic Methods for Research Product Purity and Characterization

The rigorous characterization of synthetic peptides like bradykinin, 4-iodo-Phe(5)- is critical to validate their quality for research applications. This typically involves a combination of chromatographic and spectroscopic techniques, which provide complementary information regarding purity and molecular structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is the primary method employed for assessing the purity of synthetic peptides and identifying impurities nih.govuni.lufishersci.caacs.orgnih.govresearchgate.net. Separation in RP-HPLC relies on the hydrophobic interactions between the peptide and a non-polar stationary phase, with more hydrophobic peptides retaining longer on the column . A polar mobile phase, often an acetonitrile/water gradient containing a small amount of trifluoroacetic acid (TFA), is used for elution acs.orgresearchgate.net. The ability to separate closely related structures, such as truncated peptides, deletion sequences, or products of side reactions, makes RP-HPLC indispensable . Detection is commonly performed using ultraviolet (UV) detectors, typically at 220 nm, which is characteristic of the peptide bond acs.org. Preparative HPLC can also be utilized to purify the desired peptide from crude synthesis mixtures, allowing for the isolation of the target compound with high purity and recovery researchgate.net.

Size-Exclusion Chromatography (SEC) is another chromatographic technique used for peptide analysis, particularly to evaluate aggregation and size distribution fishersci.ca. SEC separates molecules based on their hydrodynamic radius, making it effective for detecting higher-order structures and monitoring degradation pathways that lead to aggregation fishersci.ca.

Spectroscopic Methods

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and identity of peptides, including modified analogs nih.govuni.lufishersci.canih.govsemanticscholar.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are routinely coupled with HPLC (LC-MS) to provide highly accurate mass measurements, which can confirm the incorporation of the desired modifications and identify potential impurities by their mass-to-charge ratios (m/z) fishersci.ca. This allows for the detection of oxidation, deamidation, and other chemical alterations that can compromise peptide stability nih.govfishersci.ca.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about peptides, offering insights into the primary, secondary, and even tertiary structures nih.govuni.luresearchgate.netuni-heidelberg.de. For modified peptides like bradykinin, 4-iodo-Phe(5)-, 1H and 13C NMR spectra are crucial for confirming the presence of the 4-iodophenylalanine residue and its integration into the peptide sequence. NMR can detect subtle structural changes and confirm stereochemical integrity, providing a comprehensive understanding of the molecule's conformation in solution nih.govuni.luuni-heidelberg.de.

Purity Assessment

The combination of these methods enables a thorough assessment of peptide purity and characterization. HPLC provides a quantitative measure of purity and identifies the presence of impurities. MS confirms the molecular identity of the main product and any detected impurities, while NMR offers atomic-level confirmation of the peptide's structure and the successful incorporation of specific modifications, such as the 4-iodo-Phe(5) substitution. Typically, synthetic peptides are expected to achieve purities above 95% by HPLC acs.org.

While specific analytical data such as exact retention times, precise m/z values, or detailed NMR chemical shifts for bradykinin, 4-iodo-Phe(5)- were not directly retrieved in the current search, the general principles of peptide characterization through HPLC, MS, and NMR remain universally applicable to such compounds nih.govuni.lufishersci.caacs.orgnih.govresearchgate.netsemanticscholar.org. For instance, similar peptide analogs, such as [3H]Phe5-HOE-140 (a bradykinin B2 receptor antagonist), have been characterized for chemical purity (>96%) and identity using HPLC and mass spectrometry researchgate.net. Similarly, analytical HPLC was used to study the cleavage of Phe5(4-nitro)-bradykinin nih.gov.

An illustrative example of the types of data collected during the purity and characterization of a peptide like bradykinin, 4-iodo-Phe(5)- would involve:

Analytical MethodParameter MeasuredTypical ApplicationExpected Output for Bradykinin, 4-iodo-Phe(5)-
RP-HPLC Retention Time, Peak AreaPurity assessment, impurity detectionRetention time (specific to compound and conditions), Purity % (>95%), Impurity profiles.
Mass Spectrometry (MS) Molecular Weight (m/z)Molecular identity confirmation, detection of modifications/degradationsMonoisotopic mass (e.g., [M+H]+), fragmentation patterns.
NMR Spectroscopy Chemical Shifts, Coupling Constants, NOEsStructural elucidation, conformation, purityCharacteristic proton and carbon signals for backbone and side chains, especially for 4-iodophenylalanine; confirmation of peptide sequence.

Molecular Pharmacology and Receptor Interaction of Bradykinin, 4 Iodo Phe 5

Bradykinin (B550075) Receptor Binding Profile and Characterization

Bradykinin, 4-iodo-Phe(5)-, also referred to as [p-iodo-Phe5]bradykinin, exhibits unique binding characteristics to bradykinin receptors, primarily the B2 receptor (B2R), a constitutively expressed G-protein coupled receptor.

Determination of Receptor Affinity and Selectivity for B1R and B2R

Studies investigating the binding of [p-iodo-Phe5]bradykinin in guinea pig ileum membranes have revealed a biphasic binding pattern, indicative of both high and low affinity binding sites . The analog demonstrated increased affinity for the high-affinity site and decreased affinity for the low-affinity site when compared to native bradykinin (BK) . This suggests a selective interaction with specific receptor conformations or subtypes within the B2R population in this tissue. Conversely, in rat myometrial membranes, [p-iodo-Phe5]bradykinin did not reveal a high-affinity site and displayed a reduced affinity for the low-affinity site relative to native BK . While the study primarily focuses on B2R characteristics, the differential affinity profiles highlight its utility in discerning potential receptor heterogeneity.

Identification and Characterization of High and Low Affinity Binding Sites in Various Membrane Preparations

In guinea pig ileum membranes, 125I-[p-Phe5]BK (radioiodinated bradykinin, 4-iodo-Phe(5)-) bound in a biphasic manner . The high-affinity dissociation constant (Kd) was determined to be 3 pM, with a maximum binding capacity (Bmax) of 22 fmol/mg of protein. The low-affinity dissociation constant was 192 pM, with a Bmax of 245 fmol/mg of protein . Kinetically determined Kd values were 2 pM and 910 pM for the high and low affinity sites, respectively . These findings suggest the presence of distinct binding populations for bradykinin in guinea pig ileum.

Table 1: Binding Parameters of Bradykinin, 4-iodo-Phe(5)- in Guinea Pig Ileum Membranes

Binding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Kinetically Determined Kd
High Affinity3 pM 22 fmol/mg protein 2 pM
Low Affinity192 pM 245 fmol/mg protein 910 pM

Comparative Receptor Binding Analysis with Native Bradykinin and Other Synthetic Analogs

Compared to native bradykinin, [p-iodo-Phe5]bradykinin exhibited an increased affinity for the high-affinity binding site and a decreased affinity for the low-affinity site in guinea pig ileum membranes . In contrast, in rat myometrial membranes, [p-iodo-Phe5]bradykinin showed a reduced affinity for the low-affinity site and failed to reveal a high-affinity site, unlike native bradykinin .

The nitro precursor, [p-NO2-Phe5]bradykinin, from which 4-iodo-Phe(5)-bradykinin is synthesized, was characterized as a nonselective ligand with nanomolar affinity for all labeled binding sites in both guinea pig ileum and rat myometrial membrane preparations fishersci.ca.

HOE 140 (Icatibant), a potent and selective bradykinin B2 receptor peptide antagonist, has been extensively studied for its binding properties. In receptor binding studies in guinea-pig ileum preparations, HOE 140 showed an IC50 of 1.07 × 10^-9 mol L^-1 and a Ki value of 7.98 × 10^-10 mol L^-1. Its binding to the B2 receptor is mutually exclusive and competitive with bradykinin.

Receptor Activation and Intracellular Signal Transduction Mechanisms

Bradykinin receptors, including both B1R and B2R, are members of the G-protein coupled seven-transmembrane (GPCR) receptor superfamily. These receptors mediate intracellular signaling upon ligand binding.

G-Protein Coupling and Activation Pathways

Both bradykinin B1 and B2 receptors are G-protein coupled receptors. The B2 receptor, the main target of bradykinin, is constitutively expressed on mammalian cells and is primarily coupled to the Gαq family of heterotrimeric G proteins. Ligand binding to these receptors leads to the activation of G proteins . Studies in guinea pig ileum membranes have demonstrated that G proteins are separately activated via both high and low affinity binding sites, confirming these sites as integral components of signal transduction pathways and thus, functional membrane receptors . This suggests a sophisticated mechanism where different binding affinities can lead to distinct or modulated G-protein activation. In resting cells, stable B2R-Gαq complexes can be observed, and stimulation with bradykinin causes detachment of the B2R from G protein subunits as the receptor internalizes.

Modulation of Intracellular Calcium Mobilization

Activation of bradykinin B2 receptors leads to an increase in intracellular calcium (Ca2+). This calcium mobilization is mediated through phospholipase C (PLC)-mediated pathways, which subsequently lead to the production of inositol (B14025) 1,4,5-triphosphate (IP3). IP3 then triggers the release of stored Ca2+ from intracellular stores. In cultured bovine endothelial cells, HOE 140 was shown to antagonize the bradykinin-induced increase in cytosolic free calcium with an IC50 of 10^-9 mol L^-1. This demonstrates that the receptor-mediated calcium signaling can be effectively modulated by antagonists.

Table 2: Key Signal Transduction Events Mediated by Bradykinin Receptors

MechanismReceptor SubtypeMediator/PathwayResult
G-Protein CouplingB1R, B2RGαq proteinG-protein activation
Intracellular Calcium MobilizationB2RPLC, IP3Increase in cytosolic Ca2+

Stimulation of Phospholipase C (PLC) and Phosphoinositide Production

Bradykinin (BK), a nonapeptide, primarily signals through the Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) that is typically coupled to Gαqs, Gαq/Gα11, Gαi1, and Gβ1γ2 protein families rna-society.org. Stimulation of the B2R leads to a signaling cascade that includes the activation of phospholipases and secondary messengers such as inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) rna-society.org. These secondary messengers are crucial for modulating various physiological responses.

In human neutrophils, bradykinin has been shown to stimulate phosphoinositide turnover and activate phospholipase C (PLC) nih.gov. This activation, specifically of a PIP2-PLC, is measured by the release of [3H]IP3 nih.gov. While native bradykinin clearly triggers these pathways, specific details regarding the direct stimulation of phospholipase C and phosphoinositide production by the modified analog, bradykinin, 4-iodo-Phe(5)-, are not explicitly detailed in the available literature. However, given its structural similarity and conserved core functionality, it is inferred to interact with bradykinin receptors and potentially influence similar downstream signaling.

Downstream Effectors: Nitric Oxide (NO) and Prostaglandin (B15479496) Synthesis

Bradykinin is a potent endothelium-dependent vasodilator that plays a role in the release of various endothelial mediators, including nitric oxide (NO) and prostacyclin. The production of NO and prostaglandins (B1171923) is a significant downstream effect of bradykinin receptor activation. Bradykinin-induced signaling can modulate the production of nitric oxide or prostaglandins through its activated secondary messengers rna-society.org. For instance, bradykinin induces the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), an enzyme critical in prostaglandin synthesis.

The cardioprotective actions of bradykinin in experimental myocardial infarction in rats involve both nitric oxide and prostaglandin pathways. While the physiological actions of native bradykinin regarding NO and prostaglandin synthesis are well-established, specific research directly detailing the distinct effects of bradykinin, 4-iodo-Phe(5)- on these downstream effectors is not extensively documented in the provided information. The compound's utility often lies in its modified receptor binding characteristics for research purposes rather than necessarily having distinct physiological outcomes on these pathways compared to native bradykinin.

Structure-Activity Relationship (SAR) Studies of Bradykinin, 4-iodo-Phe(5)-

Impact of 4-Iodo-Phenylalanine Substitution on Electronic, Steric, and Receptor Interaction Profiles

Bradykinin, 4-iodo-Phe(5)- is a synthetic analog of the nonapeptide bradykinin, where the phenylalanine residue at position 5 is replaced with 4-iodo-phenylalanine. This specific modification at the fifth position imparts distinct receptor binding characteristics to the peptide while largely retaining the fundamental functionality of bradykinin. The introduction of the 4-iodo group onto the phenylalanine residue at position 5 significantly alters the electronic and steric properties of the peptide. These changes are critical in modulating the peptide's interaction with bradykinin receptors, leading to modified receptor interaction profiles compared to native bradykinin.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is fundamental to understanding the structure-activity relationships of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are widely employed to investigate peptide conformations in various environments. These studies aim to identify specific backbone and side-chain geometries that are essential for receptor binding and activation.

For native bradykinin, NMR studies and Monte Carlo simulations have been used to investigate its conformation in aqueous solutions and in the presence of phospholipid vesicles. These studies revealed that native bradykinin is largely disordered in aqueous solution but can exhibit specific reverse-turn conformations in structure-inducing solvents. While these methods are applicable to peptide analogs, specific published data detailing the conformational analysis, including NMR or molecular dynamics studies, and the identification of bioactive conformations specifically for bradykinin, 4-iodo-Phe(5)-, are not explicitly available in the provided search results. Such studies would typically focus on how the iodo-substitution influences the peptide's preferred conformers and their interaction with the receptor binding site.

Analog Design Strategies: Pseudopeptides, Amino Acid Surrogates, and Peptidomimetics

Analog design strategies in peptide chemistry focus on converting natural peptides into drug-like molecules with improved pharmacokinetic properties while retaining biological activity. These strategies often involve the use of pseudopeptides, amino acid surrogates, and peptidomimetics. Pseudopeptides are molecules where one or more peptide bonds are modified or replaced by non-peptide linkers. Amino acid surrogates are non-natural amino acids or heterocyclic structures incorporated into the peptide sequence to introduce conformational constraints or improve metabolic stability. Peptidomimetics are small molecules designed to mimic the key stereochemical features of the bioactive conformation of a target peptide.

The compound bradykinin, 4-iodo-Phe(5)-, itself represents an analog designed through amino acid substitution, where a natural phenylalanine is replaced by a modified amino acid (4-iodo-phenylalanine). The incorporation of 4-iodo-phenylalanine into peptidomimetic macrocycles has been noted in the context of designing such structures. This demonstrates the utility of modified amino acids like 4-iodo-phenylalanine as building blocks in the broader field of analog design, contributing to the exploration of structure-activity relationships and the development of new chemical entities. While the provided information describes general strategies and their application in designing bradykinin receptor antagonists, specific details on how bradykinin, 4-iodo-Phe(5)- was directly developed or utilized in such extensive pseudopeptide or peptidomimetic design strategies (beyond its own existence as a substituted analog) are not explicitly detailed.

Molecular Determinants of Receptor Agonism and Antagonism as Revealed by Peptide Modifications

Peptide modifications are crucial for elucidating the molecular determinants that govern receptor agonism and antagonism. By systematically altering amino acid residues, researchers can identify critical positions and functional groups responsible for specific receptor interactions and biological activities. For bradykinin and its receptors, numerous structure-activity relationship studies have been conducted to understand the features that lead to agonist or antagonist properties.

For instance, modifications to the native bradykinin sequence, such as replacing Pro7 with D-Phe, or substitutions of Pro3 with Hyp and Phe8 with Leu, have been shown to lead to potent B2-receptor antagonists. These modifications highlight how changes in specific amino acid residues can interconvert functional activity from agonism to antagonism.

Bradykinin, 4-iodo-Phe(5)-, with its altered electronic and steric properties due to the iodo-substitution at position 5, exhibits distinct receptor binding characteristics compared to native bradykinin. This type of modification is a direct approach to investigate how specific changes influence the peptide's ability to bind to and activate or inhibit bradykinin receptors. While the precise molecular determinants specifically revealed by the 4-iodo-Phe(5) modification (e.g., whether it acts as a selective agonist, antagonist, or partial agonist, and the exact receptor interaction changes) are not explicitly detailed in the provided search results, its design inherently serves as a tool in probing these structure-activity relationships. Such analogs are invaluable for mapping the pharmacophoric features of the bradykinin receptor binding site.

Receptor Mutagenesis and Ligand-Receptor Interaction Modeling

Bradykinin, 4-iodo-Phe(5)-, also known as [p-iodo-Phe5]BK or 125I-[p-Phe5]BK when radioiodinated, is a potent bradykinin analog primarily known for its distinctive interaction with the bradykinin B2 receptor vulcanchem.comnih.gov. Studies have characterized its binding profile, particularly its affinities for high- and low-affinity binding sites within B2 receptor preparations.

Research in guinea pig ileum membrane preparations has demonstrated that bradykinin, 4-iodo-Phe(5)- exhibits a biphasic binding pattern, indicating interaction with two distinct affinity sites nih.gov. The high-affinity site shows a dissociation constant (Kd) of 3 pM, with a maximum binding capacity (Bmax) of 22 fmol/mg protein. Kinetic studies further support this with a Kd value of 2 pM for the high-affinity interaction. For the low-affinity site, a Kd of 192 pM was observed, alongside a Bmax of 245 fmol/mg protein, with a kinetic Kd of 910 pM nih.gov.

The binding characteristics of bradykinin, 4-iodo-Phe(5)- differ from native bradykinin (BK). Compared to BK, bradykinin, 4-iodo-Phe(5)- shows an increased affinity for the high-affinity site and a decreased affinity for the low-affinity site in guinea pig ileum membranes. However, in rat myometrial membranes, bradykinin, 4-iodo-Phe(5)- did not exhibit a high-affinity site and displayed reduced affinity for the low-affinity site when compared to native bradykinin nih.gov.

The detailed research findings on its binding affinities are summarized in the following table:

Binding Site (Guinea Pig Ileum Membranes)Dissociation Constant (Kd) - EquilibriumMaximum Binding (Bmax)Dissociation Constant (Kd) - Kinetic
High Affinity3 pM nih.gov22 fmol/mg protein nih.gov2 pM nih.gov
Low Affinity192 pM nih.gov245 fmol/mg protein nih.gov910 pM nih.gov

While the binding profile of bradykinin, 4-iodo-Phe(5)- is well-defined, specific studies detailing receptor mutagenesis experiments or extensive ligand-receptor interaction modeling focused solely on the impact of the 4-iodo-Phe(5) modification on specific receptor residues or binding conformations are not explicitly detailed in the provided search results. General molecular modeling studies have been performed for native bradykinin's interaction with the B2 receptor, proposing a "twisted S" shape where the C-terminus is buried and the N-terminus interacts with negatively charged residues like Asp268 and Asp286 in extracellular loop 3 nih.gov. Furthermore, mutagenesis studies on the human B2 receptor have identified residues (e.g., I110A, L114A, W256A, F292A, Y295A, Y295F) crucial for the binding of non-peptide B2 receptor antagonists nih.gov. However, these mutations were specifically noted to not affect the binding of peptide ligands, which includes bradykinin, 4-iodo-Phe(5)- nih.gov. Therefore, while the B2 receptor's general interaction mechanisms with peptide ligands and non-peptide antagonists have been explored through mutagenesis and modeling, the specific molecular details of how the 4-iodo-Phe(5) modification influences the interaction with the B2 receptor at the residue level via such methods are not comprehensively available in the provided information.

Enzymatic Metabolism and Stability in Experimental Research Systems

Susceptibility to Kininases and Peptidases in In Vitro Systems

Angiotensin-converting enzyme (ACE, also known as kininase II, EC 3.4.15.1) is a key enzyme responsible for the inactivation of bradykinin (B550075) by cleaving peptide bonds at two sites: the Pro7-Phe8 bond and the Phe5-Ser6 bond researchgate.netthermofisher.com. This results in the formation of inactive fragments, notably bradykinin-(1-7) and bradykinin-(1-5) researchgate.netacs.org.

While direct data for bradykinin, 4-iodo-Phe(5)- is not available, studies on native bradykinin indicate that ACE efficiently hydrolyzes the peptide. For example, in human plasma, bradykinin is degraded to des-Arg9-bradykinin (des-9-BK), des-Phe8-Arg9-bradykinin (des-8,9-BK), and Arg-Pro-Pro-Gly-Phe ([1-5]BK) acs.org. The half-life of native bradykinin in human plasma was reported to be approximately 60 minutes under specific experimental conditions acs.org. The structural modification at Phe5 with an iodine atom could potentially impact the affinity of ACE for the peptide or alter the kinetics of cleavage at the Phe5-Ser6 bond. The bulky iodine atom might introduce steric hindrance or alter the electronic properties of the P1' residue for ACE, thereby influencing its catalytic efficiency.

Neutral endopeptidase (NEP, EC 3.4.24.11), also known as neprilysin, is another important metalloendopeptidase that degrades various bioactive peptides, including bradykinin google.comresearchgate.net. NEP cleaves bradykinin at multiple sites, including the Gly4-Phe5 and Phe8-Arg9 bonds google.comresearchgate.net.

Research indicates that NEP cleaves peptides at the amino side of hydrophobic amino acids. Since 4-iodo-Phe retains its hydrophobic character while being bulkier due to the iodine substitution, its presence at position 5 could influence NEP's cleavage patterns and rates. For instance, studies on native bradykinin demonstrate NEP's role in its degradation researchgate.net.

Beyond ACE and NEP, other metalloendopeptidases are involved in bradykinin metabolism. Meprin, an astacin-like metalloendopeptidase, is known to cleave bradykinin between Phe5 and Ser6 nih.gov. Another important class includes thimet oligopeptidase (EC 3.4.24.15; EP24.15) and neurolysin (EC 3.4.24.16; EP24.16), both of which are metalloendopeptidases capable of metabolizing bradykinin researchgate.netaai.org. EP24.15 has been shown to cleave bradykinin at the Phe5-Ser6 bond in rat brain synaptic membranes nih.gov.

A related analog, Phe5(4-nitro)-bradykinin, has been utilized as a synthetic substrate to investigate the kinetics and mechanism of action of meprin nih.gov. This analog, modified at the Phe5 position with a nitro group, was cleaved by meprin between Phe5(NO2) and Ser6 nih.gov. The kinetic parameters (Km, kcat, and kcat/Km) were determined for both Phe5(4-nitro)-bradykinin and unmodified bradykinin, demonstrating its utility as a substrate and providing insights into the enzyme's specificity nih.gov.

EnzymeSubstrateCleavage Site (Native Bradykinin)Km (µM) nih.govkcat (s⁻¹) nih.govkcat/Km (M⁻¹s⁻¹) nih.gov
MeprinBradykininPhe5-Ser6425225.1 x 10⁴
MeprinPhe5(4-nitro)-bradykininPhe5(NO2)-Ser6281289.7 x 10⁴

Note: Data for bradykinin, 4-iodo-Phe(5)- with these enzymes is not available. The table presents data for native bradykinin and a structurally similar analog (Phe5(4-nitro)-bradykinin) for comparative purposes as reported in the literature.

These findings suggest that modifications at the Phe5 position can indeed influence the interaction with meprin. Similarly, the 4-iodo-Phe(5) modification in bradykinin could alter its recognition and processing by meprin, EP24.15, and EP24.16, potentially leading to altered rates of cleavage or even different cleavage products compared to native bradykinin.

Cleavage by Neutral Endopeptidases (NEP)

Stability Profiles and Degradation Pathways in Cell Culture and Biological Fluid Mimics

The stability of peptide analogs in biological matrices, such as cell culture media and biological fluid mimics, is a critical determinant of their pharmacological utility. Peptides are generally susceptible to proteolytic degradation in these environments by a wide range of endogenous peptidases researchgate.net.

For native bradykinin, its plasma half-life is in the range of seconds, emphasizing its rapid degradation in vivo nih.gov. In human plasma, bradykinin is rapidly degraded, with Arg-Pro-Pro-Gly-Phe ([1-5]BK) identified as a relatively stable metabolite acs.org. The half-lives of bradykinin and some of its metabolites in diluted human plasma were reported as:

CompoundHalf-life (min) acs.org
Bradykinin60
des-Arg9-bradykinin90
des-Phe8-Arg9-bradykinin14
bradykinin-(1-5)252 (4.2 hours)

The incorporation of non-canonical amino acids, such as 4-iodo-Phe, is a common strategy in peptide design to improve metabolic stability by making the peptide less recognizable or less susceptible to cleavage by endogenous proteases nih.govgoogle.com. Such modifications can alter the peptide's susceptibility to various degradation pathways present in complex biological environments, including cellular uptake mechanisms and intracellular peptidase activity. For instance, certain peptide analogs with modified backbones have shown significantly increased metabolic stability and improved cell permeability in cell culture models. Given that bradykinin is subject to both extracellular and intracellular degradation following receptor-mediated internalization aai.org, the stability of bradykinin, 4-iodo-Phe(5)- in cell culture and biological fluids would depend on how the iodination affects its interaction with specific peptidases and its cellular trafficking. However, without specific experimental data, a definitive stability profile for bradykinin, 4-iodo-Phe(5)- cannot be provided.

Role in Experimental Biological Models and Functional Studies

In Vitro Cellular and Tissue Models

Studies utilizing isolated smooth muscle preparations, such as guinea pig ileum and rat uterus membranes, have provided detailed insights into the binding affinity of "bradykinin, 4-iodo-Phe(5)-" (referred to as [p-iodo-Phe5]BK) to bradykinin (B550075) B2 receptors nih.gov. In guinea pig ileum membranes, [p-iodo-Phe5]BK demonstrated a biphasic binding pattern, exhibiting increased affinity for a high-affinity site and decreased affinity for a low-affinity site compared to native bradykinin (BK) nih.gov. Specifically, it bound with a high-affinity dissociation constant (KD) of 3 pM and a low-affinity KD of 192 pM, with kinetically determined Kd values of 2 pM and 910 pM, respectively nih.gov. These binding sites were identified as B2 receptors and were shown to activate G proteins, indicating their involvement in signal transduction nih.gov. The bradykinin-induced contraction in guinea pig ileum is primarily mediated through the receptor with nanomolar affinity nih.gov.

Conversely, in rat myometrial membranes, [p-iodo-Phe5]BK did not reveal a high-affinity binding site and displayed a reduced affinity for the low-affinity site when compared to BK nih.gov. The compound has also been characterized for its properties as a tracer in these types of studies nih.gov.

Table 1: Binding Affinities of [p-iodo-Phe5]BK in Isolated Smooth Muscle Membranes

Tissue/MembraneBinding SiteDissociation Constant (KD)Kinetically Determined KdRelative Affinity vs. BKCitation
Guinea Pig Ileum MembranesHigh Affinity3 pM2 pMIncreased nih.gov
Guinea Pig Ileum MembranesLow Affinity192 pM910 pMDecreased nih.gov
Rat Myometrial MembranesHigh AffinityNot revealedN/AN/A nih.gov
Rat Myometrial MembranesLow AffinityN/AN/AReduced nih.gov

While recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, are widely used for studying bradykinin receptor pharmacology, including the characterization of B2 receptors caymanchem.comnih.gov, specific detailed research findings focusing solely on "bradykinin, 4-iodo-Phe(5)-" in these systems were not explicitly found in the provided search results. The compound's established high affinity for B2 receptors in other in vitro models nih.gov suggests its potential utility in such recombinant systems for receptor characterization and ligand-binding assays.

Primary cell cultures, including trigeminal ganglion neurons and inflammatory cells like neutrophils and peripheral blood mononuclear cells (PBMCs), are crucial for understanding cellular responses to bradykinin aai.orgresearchgate.netnih.gov. However, specific research findings detailing the analysis of "bradykinin, 4-iodo-Phe(5)-" in these primary cell culture models were not explicitly identified in the provided search results. Studies on general bradykinin have shown its ability to induce ion currents and modulate membrane potentials in cultured rat trigeminal ganglion cells nih.gov.

Studies in Recombinant Cell Lines Expressing Cloned Bradykinin Receptors (e.g., CHO Cells)

In Vivo Animal Models

"Bradykinin, 4-iodo-Phe(5)-" has been referenced as a "new tracer" in pharmacological studies nih.gov, indicating its potential for investigating the bradykinin system in animal models. The potent and selective binding of "bradykinin, 4-iodo-Phe(5)-" to B2 receptors, as demonstrated in in vitro assays nih.gov, suggests its applicability as a tool to modulate or probe the bradykinin system in vivo. Rodent models are frequently employed to study the complex roles of the bradykinin system in inflammation, pain, and vascular processes, often utilizing B1 or B2 receptor antagonists to investigate specific pathways aai.orgresearchgate.netnih.gov. While the compound's characteristics make it suitable for such investigations, specific detailed research findings focusing solely on its direct use in modulating the bradykinin system in rodent models beyond its basic receptor binding properties were not explicitly identified in the provided search results.

Bradykinin is a well-known mediator of physiological responses such as vasodilation and increased vascular permeability in animal systems, contributing to inflammation and edema formation google.comaai.orgnih.gov. Receptor-mediated physiological responses are typically analyzed in detail using both agonists and antagonists of bradykinin receptors nih.govnih.govaai.orgnih.govacs.orggoogle.com. While "bradykinin, 4-iodo-Phe(5)-" is a characterized ligand for the B2 receptor nih.gov, specific detailed research findings describing its direct effects on physiological responses like vasodilation or vascular permeability in in vivo animal models were not explicitly found in the provided search results.

Exploration of Nociception and Hyperalgesia Mechanisms in Animal Pain Models

While native bradykinin is well-established as a potent stimulator of C-fiber afferents mediating pain and causing hyperalgesia in animal models google.comgoogle.comgoogleapis.com, the specific compound bradykinin, 4-iodo-Phe(5)- is primarily utilized in studies designed to delineate the receptor binding characteristics within the bradykinin system vulcanchem.com. The 4-iodo substitution at position 5 modifies the peptide's interaction with bradykinin receptors, making it a valuable tool for characterizing binding sites and potentially distinguishing between receptor subtypes implicated in pain signaling vulcanchem.com. This allows researchers to explore the precise mechanisms by which kinins elicit nociceptive responses and hyperalgesia, albeit indirectly through the study of receptor binding rather than direct induction of pain by this specific analog in published literature. Studies have shown that bradykinin can induce both hyperalgesia and, under certain conditions or doses, peripheral antinociception in animal models of pain, involving interactions with various systems, including opioid and cannabinoid receptors researchgate.netresearchgate.net.

Evaluation in Animal Models of Inflammation and Edema

Bradykinin is a key mediator in inflammatory processes, contributing to vasodilation, increased vascular permeability, and edema formation google.comnih.govaai.org. It is implicated in various inflammatory conditions and can cause cerebral edema in animal models after brain trauma google.com. In the context of "bradykinin, 4-iodo-Phe(5)-", its utility in animal models of inflammation and edema stems from its modified receptor interaction profile vulcanchem.com. By studying the binding of this analog, researchers can gain insights into the specific kinin receptors involved in mediating inflammatory responses and fluid extravasation vulcanchem.com. Although direct studies evaluating "bradykinin, 4-iodo-Phe(5)-" as an inducer or modulator of inflammation and edema in animal models are not explicitly detailed in the provided search results, its distinct receptor binding properties vulcanchem.com are instrumental in characterizing the kinin receptor subtypes that contribute to these pathological states. For instance, both B1 and B2 receptors have been shown to be involved in bradykinin-induced rat paw edema, with B2 receptors being constitutive and B1 receptors being inducible after desensitization to bradykinin nih.gov. The increased bradykinin levels are also associated with conditions like angioedema and other inflammatory diseases, where it triggers vascular leakage and edema aai.org.

Receptor Heterodimerization and Cross-Talk with Other Endogenous Systems in Animal Tissues (e.g., Opioid and Cannabinoid Receptors)

The precise molecular mechanisms involving bradykinin, 4-iodo-Phe(5)- in receptor heterodimerization or cross-talk with other endogenous systems such as opioid and cannabinoid receptors in animal tissues are not directly described in the provided search results. However, the modification of the phenylalanine residue at position 5 with 4-iodophenylalanine grants this analog distinctive receptor binding profiles that differ from native bradykinin vulcanchem.com. This property makes it a valuable research tool for understanding the broader bradykinin receptor system, which is known to interact with other systems. For example, bradykinin has been shown to induce peripheral antinociception against prostaglandin (B15479496) E2-induced hyperalgesia in mice, an effect that involves κ-opioid and CB1 cannabinoid receptors researchgate.net. Opioid receptors themselves are known to undergo heterodimerization and interact with various signaling pathways, influencing pain modulation revistachilenadeanestesia.clwjgnet.com. Similarly, cannabinoid receptors, particularly CB1 and CB2, are widely distributed and their activation is associated with diverse physiological effects, including pain reduction drugbank.comnih.gov. While specific experimental data on the direct participation of "bradykinin, 4-iodo-Phe(5)-" in these complex cross-talk mechanisms or heterodimerization events were not found, its modified binding characteristics could hypothetically contribute to studies aimed at dissecting such intricate receptor interactions within the kinin system and its broader physiological impact.

Advanced Methodologies and Research Tools Utilizing Bradykinin, 4 Iodo Phe 5

Radioligand Binding Assays for Quantitative Receptor Characterization

Radioligand binding assays are fundamental pharmacological tools employed to quantify the affinity (dissociation constant, Kd) and density (maximum binding capacity, Bmax) of receptors in biological samples. These assays typically involve incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes) and measuring the amount of bound radioactivity chromatographyonline.comvulcanchem.com.

Bradykinin (B550075), 4-iodo-Phe(5)- has been specifically synthesized as a radioiodinated tracer, often labeled with 125I, yielding high specific radioactivity (1000-1500 Ci/mmol) vulcanchem.comnih.gov. This high specific activity makes it a highly sensitive probe for detecting and characterizing bradykinin binding sites.

Research has shown that 125I-[p-Phe5]BK (referring to the radioiodinated form of bradykinin, 4-iodo-Phe(5)-) exhibits a biphasic binding pattern in guinea pig ileum membranes. This suggests the presence of two distinct binding sites: a high-affinity site and a low-affinity site. The binding properties were quantitatively characterized, revealing specific Kd and Bmax values. The analog demonstrated an increased affinity for the high-affinity site and a decreased affinity for the low-affinity site compared to native bradykinin. In contrast, studies involving rat myometrial membranes indicated that bradykinin, 4-iodo-Phe(5)- did not reveal a high-affinity site and exhibited reduced affinity relative to native bradykinin nih.gov. This distinct binding profile underscores its utility in discriminating between different receptor populations or states.

Receptor PreparationBinding SiteKd (pM) (Equilibrium)Bmax (fmol/mg protein)Kd (pM) (Kinetically Determined)
Guinea Pig Ileum MembranesHigh Affinity3222
Guinea Pig Ileum MembranesLow Affinity192245910
Rat Myometrial MembranesNot identifiedN/A (Reduced affinity vs BK)N/AN/A

Functional Bioassays for Receptor Activity Profiling

Functional bioassays are crucial for assessing the biological consequences of ligand-receptor interactions, including agonist-induced signaling (e.g., calcium flux, phosphoinositide accumulation, smooth muscle contraction) or antagonist-mediated inhibition neb.comunipd.it. While specific detailed functional data for bradykinin, 4-iodo-Phe(5)- (e.g., its EC50 for specific cellular responses) is not extensively reported in available literature, its design as a modified bradykinin analog implies its potential as a tool in such assays.

The incorporation of a modified phenylalanine (4-iodo-Phe) at position 5 is a strategic change aimed at altering receptor interaction profiles vulcanchem.com. In functional bioassays, bradykinin, 4-iodo-Phe(5)- could be employed to:

Discriminate Receptor Subtypes: Its distinct binding characteristics observed in radioligand assays nih.gov suggest it could elicit differential functional responses across bradykinin receptor subtypes (B1 or B2), aiding in their functional differentiation.

Probe Receptor Activation Mechanisms: By observing its effects on downstream signaling pathways (e.g., intracellular calcium release or phosphoinositide turnover), researchers could gain insights into how structural modifications influence receptor activation and signal transduction.

Evaluate Antagonist Efficacy: If bradykinin, 4-iodo-Phe(5)- acts as an agonist, it could be used as a stimulant in functional assays against which potential bradykinin receptor antagonists are tested to determine their inhibitory potency.

Site-Directed Mutagenesis and Chimeric Receptor Constructs for Ligand-Receptor Interaction Mapping

Site-directed mutagenesis and chimeric receptor constructs are powerful molecular biology techniques used to identify specific amino acid residues or protein domains crucial for ligand binding, receptor activation, and downstream signaling semanticscholar.orgnih.govthermofisher.comneb.comneb-online.de.

Bradykinin, 4-iodo-Phe(5)-, as a modified bradykinin analog with altered receptor binding profiles vulcanchem.com, would be an instrumental tool in conjunction with these techniques:

Mapping Ligand Binding Sites: By creating mutations in the bradykinin receptor and then assessing the binding affinity of bradykinin, 4-iodo-Phe(5)- (e.g., using radioligand binding assays, Section 6.1), researchers can pinpoint specific amino acid residues within the receptor that interact directly with the phenylalanine at position 5 or the surrounding region of the ligand. A significant change in binding affinity upon mutation would indicate a crucial interaction.

Understanding Receptor Activation: Chimeric receptors, where segments of different bradykinin receptor subtypes are swapped, can be used to identify which receptor domains determine the distinct binding and potential functional properties of bradykinin, 4-iodo-Phe(5)-. This helps in understanding the structural determinants of ligand selectivity and receptor activation.

Peptide Scanning, Alanine (B10760859) Scanning, and Combinatorial Chemistry for Analog Development

Peptide scanning, including alanine scanning, and combinatorial chemistry are methodologies used in drug discovery and peptide science to systematically explore structure-activity relationships (SAR) and develop novel peptide analogs with improved properties such as enhanced selectivity, potency, or metabolic stability nih.govacs.orgprotocols.io.

The creation of bradykinin, 4-iodo-Phe(5)- itself exemplifies analog development through specific amino acid substitution. In the context of these methodologies:

Lead Compound for Scanning: Bradykinin, 4-iodo-Phe(5)- could serve as a lead compound or a template for further peptide scanning studies. For instance, alanine scanning around the 4-iodo-Phe(5) residue or other positions could reveal which adjacent amino acids are critical for maintaining or enhancing its distinct receptor binding characteristics.

Combinatorial Library Design: The knowledge gained from the distinct receptor interaction profile of bradykinin, 4-iodo-Phe(5)- could inform the design of combinatorial peptide libraries. These libraries would systematically vary residues around position 5 or other key sites, aiming to generate a diverse set of analogs from which compounds with superior pharmacological profiles (e.g., improved selectivity for a specific bradykinin receptor subtype) could be identified through high-throughput screening protocols.io.

Advanced Spectroscopic and Structural Techniques for Peptide Conformational Analysis (e.g., NMR, Circular Dichroism)

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are indispensable tools for determining the three-dimensional conformation of peptides in solution and understanding their dynamic behavior. These techniques provide critical insights into how peptide structure relates to biological activity unipd.itnih.govnih.govresearchgate.net.

Correlate Structure with Binding: By linking conformational data obtained from NMR and CD with the distinct receptor binding profiles observed for bradykinin, 4-iodo-Phe(5)- vulcanchem.comnih.gov, researchers can develop structure-activity relationships that shed light on the "biologically active conformation" required for specific receptor interactions.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation, purification, and quantification of peptides based on their physicochemical properties, such as hydrophobicity and charge chromatographyonline.comnih.govacs.orgnih.govuni.lusigmaaldrich.com.

For a synthetic peptide analog like bradykinin, 4-iodo-Phe(5)-, HPLC is crucial throughout its lifecycle from synthesis to experimental application:

Purity Assessment: Analytical HPLC is routinely employed to assess the purity of synthesized bradykinin, 4-iodo-Phe(5)-, ensuring that the compound used in sensitive biological assays is free from impurities that could confound results chromatographyonline.comsigmaaldrich.com. This is particularly important for radioiodinated compounds, where even trace impurities can lead to erroneous binding data.

Purification: Preparative HPLC is used to purify the crude synthetic product, separating the desired bradykinin, 4-iodo-Phe(5)- from truncated sequences, deletion products, and other chemical by-products formed during solid-phase peptide synthesis chromatographyonline.comsemanticscholar.org. This yields a highly pure compound suitable for demanding research applications like radioligand binding studies where high purity is paramount semanticscholar.org.

Quantitative Analysis: HPLC can also be adapted for quantitative analysis of bradykinin, 4-iodo-Phe(5)- in various matrices, for example, to monitor its stability in solution or its presence in biological samples if applicable to specific experimental designs nih.gov.

Future Research Directions and Theoretical Implications

Elucidating Novel Binding Sites and Putative Bradykinin (B550075) Receptor Subtypes in Experimental Contexts

Future research endeavors are poised to meticulously explore novel binding sites and potentially undiscovered bradykinin receptor subtypes within controlled experimental settings. The two primary bradykinin receptor subtypes, B1 and B2, are G protein-coupled receptors (GPCRs) nih.govresearchgate.netmdpi.commdpi.com. While the B2 receptor is constitutively expressed, the B1 receptor's expression is typically low in healthy tissues but can be significantly upregulated in response to injury, inflammation, or exposure to inflammatory growth factors mdpi.commdpi.comnih.govmdpi.comnih.gov. Ongoing studies are characterizing the distribution and function of these receptors in various cell populations, including human sensory neurons nih.gov.

A theoretical implication of future studies involves investigating whether the B1 and B2 receptors can form novel complexes or heteromers that exhibit distinct binding properties or signaling profiles. For instance, the spontaneous formation of a proteolytic plasma membrane complex between B1R and B2R has been observed, leading to enhanced receptor signaling capacity wikigenes.org. Such interactions suggest a more intricate receptor landscape than previously understood, implying new "binding sites" that emerge from receptor-receptor interactions.

Radioligand binding assays, which have historically been fundamental in confirming B1 and B2 receptor subtypes nih.govresearchgate.net, are expected to play a crucial role. The presence of iodine in "bradykinin, 4-iodo-Phe(5)-" makes it a valuable candidate for use as a radioactive probe ([125I]-labeled for instance) to identify and characterize new or atypical binding sites and to further map the expression of known receptor subtypes with high precision mdpi.comvulcanchem.com. Breakthroughs in understanding G protein-coupled receptor signaling suggest that unusual and atypical pathways might exist, which could explain certain anti-proliferative and anti-fibrogenic effects of bradykinin nih.gov. This points to the need for advanced experimental approaches to uncover how ligands, including modified bradykinins, interact with receptors to trigger these diverse effects. Furthermore, research aims to elucidate the unknown functions of B2 receptor dimerization, which represents a novel form of receptor interaction and binding site researchgate.net.

Advancements in Peptidomimetic Design and Development of Next-Generation Non-Peptide Bradykinin Analogs

A significant direction in bradykinin research involves overcoming the limitations of peptide-based therapeutics, such as poor oral bioavailability and rapid degradation, through the development of peptidomimetics and next-generation non-peptide analogs. The core challenge is to retain the biological activity of bradykinin and its analogs while transforming them into drug-like molecules diva-portal.org.

"Bradykinin, 4-iodo-Phe(5)-" itself serves as an example of a modified peptide analog, highlighting the potential for strategic amino acid substitutions to alter properties. Future research will build upon such modifications, employing rational drug design strategies to create selective and stable B1 and B2 receptor agonists and antagonists nih.govresearchgate.netacs.org. This involves rigidifying peptide analogues or incorporating non-peptide scaffolds to enforce specific conformations that are favorable for receptor binding and activation diva-portal.org.

Key strategies include:

Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids or chemically modifying side chains can enhance metabolic stability, membrane permeability, and cellular uptake, leading to improved bioavailability researchgate.netresearchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies, potentially using analogs like "bradykinin, 4-iodo-Phe(5)-" as leads, are crucial to identify key structural features responsible for binding affinity and selectivity vulcanchem.comscispace.com.

Non-Peptide Libraries: The development of combinatorial non-peptide libraries has already yielded lead compounds for B2 receptor antagonism researchgate.net. Future efforts will expand these libraries and apply advanced screening methods.

These advancements aim to produce orally available and selective modulators of kinin receptors with improved pharmacokinetic profiles.

Deeper Understanding of Kinin Receptor Signaling Complexities and Their Modulation in In Vitro Systems

Future research will delve into the intricate signaling complexities of kinin receptors and their modulation within controlled in vitro systems. Bradykinin receptors, as GPCRs, transduce signals through diverse intracellular pathways upon ligand binding nih.govmdpi.com.

Key areas of investigation include:

G Protein Coupling and Downstream Effectors: Further elucidation of the specific G proteins (e.g., Gαq for B2R) and downstream effectors activated by B1 and B2 receptors is critical researchgate.netplos.org. This includes detailed studies of phospholipase C, phospholipase A2, protein kinases, and the transient increase in intracellular calcium via the inositol (B14025) 1,4,5-trisphosphate (IP3)-receptor nih.govfrontiersin.org.

Kinase Activation: The role of mitogen-activated protein kinases (MAPK), such as extracellular-signal regulated kinase (ERK1/2) and p38, in bradykinin-mediated responses will be further characterized nih.govplos.org. Studies have already shown synergistic activation of ERK1/2 when B2R and thromboxane (B8750289) prostanoid receptors (TP) are co-stimulated in vascular smooth muscle cells plos.org.

Biased Agonism and Receptor State Stabilization: A significant theoretical implication is the concept of biased agonism, where ligands can selectively activate certain signaling pathways over others from the same receptor. Future research aims to rationally design ligands that can chemically encode distinct signaling profiles by stabilizing specific receptor states researchgate.net. This involves exploring dynamic and dualsteric ligand binding, which could allow for fine-tuned modulation of GPCR signaling for therapeutic benefit researchgate.net.

Novel Signaling Interactions: Emerging evidence of kinin receptor-mediated complement activation on endothelial cells in vitro presents a new avenue for understanding bradykinin's role in inflammation and its interplay with other endogenous systems at a cellular level frontiersin.org.

Techniques such as FRET (Förster Resonance Energy Transfer), BRET (Bioluminescence Resonance Energy Transfer), calcium imaging, and gene expression analysis in various cell lines (e.g., CHO cells, human umbilical vein, rat uterus, human sensory neurons) will be instrumental in dissecting these complex signaling networks nih.govacs.org.

Exploring the Interplay of Bradykinin Pathways with Other Endogenous Systems in Animal Models

Research in animal models is crucial for understanding the systemic interplay of bradykinin pathways with other endogenous physiological systems, thereby bridging the gap between in vitro findings and in vivo relevance. The kallikrein-kinin system plays a fundamental role in processes such as blood pressure regulation, inflammation, coagulation, and pain researchgate.netmdpi.commdpi.com.

Key areas of exploration in animal models include:

Cardiovascular and Renal Systems: Transgenic and knockout animal models have been instrumental in confirming the cardioprotective and renoprotective roles of the kinin system nih.gov. For instance, transgenic mice overexpressing human B2 receptors exhibit enhanced renal function through the activation of nitric oxide-cGMP and cAMP signal transduction pathways, leading to hypotension and augmented renal hemodynamics physiology.org. Endogenous kinins contribute to increased renal blood flow by reducing renal vascular resistance physiology.org.

Inflammation and Pain: Animal models of inflammation and pain are used to understand the contribution of bradykinin pathways to pathological conditions. The induction of B1 receptors after injury or inflammation in rodent models highlights their role in pain mechanisms nih.govnih.gov.

Neurogenic Inflammation and CNS Injury: Kinin receptors are widely distributed in the central nervous system (CNS) on various cell types, including neurons, astrocytes, and microglia mdpi.com. Future studies will continue to explore the role of kinins in initiating neurogenic inflammation and the potential of kinin receptor antagonists as neuroprotective agents in conditions like traumatic brain injury and spinal cord injury mdpi.com.

Cross-talk with Autacoids: The modulation of bradykinin's in vivo physiological actions by other autacoids, such as eicosanoids and nitric oxide, necessitates further investigation into their collective contribution to signaling mechanisms in various tissues researchgate.net.

These animal models allow for the investigation of integrated physiological responses and the identification of potential therapeutic targets that modulate multiple interacting systems.

Application of Computational Chemistry and Molecular Modeling for Rational Ligand Design and Optimization

The application of computational chemistry and molecular modeling has become indispensable for the rational design and optimization of ligands targeting bradykinin receptors. These in silico methods facilitate a systematic approach to drug discovery, moving beyond traditional high-throughput screening researchgate.nettaylorfrancis.comnih.gov.

Key computational approaches and their applications include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., bradykinin, 4-iodo-Phe(5)- or its analogs) within the binding site of a receptor, providing insights into binding affinity and selectivity researchgate.netnih.gov.

Molecular Dynamics Simulations: These simulations track the movements of atoms and molecules over time, offering a dynamic view of ligand-receptor interactions, conformational changes, and receptor flexibility. They can help in understanding the stability of binding and the induced fit mechanisms researchgate.net.

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a ligand required for its biological activity, which can then be used to screen large databases for novel compounds with similar properties researchgate.netnih.gov.

Quantitative Structure-Activity Relationships (QSAR): QSAR models correlate structural properties of ligands with their biological activities, enabling the prediction of activity for new compounds and guiding synthetic efforts nih.gov.

Virtual Screening and De Novo Design: These methods allow for the rapid identification of potential lead compounds from vast chemical libraries or the de novo construction of novel chemical entities based on receptor structure researchgate.net.

Homology Modeling: For GPCRs where experimental structures are not available, homology modeling can provide a theoretical 3D structure of the receptor, enabling structure-based drug design researchgate.net.

Free-Energy Calculations (e.g., MM/GBSA): These advanced computational methods can provide more accurate predictions of binding affinities, aiding in the prioritization of compounds for experimental synthesis nih.gov.

The goal of these computational efforts is to rationally design molecules with improved binding affinity, selectivity, and desired pharmacological profiles, thereby accelerating the development of next-generation bradykinin receptor modulators researchgate.netnih.govuq.edu.au.

Q & A

Q. How to evaluate the methodological rigor of published studies on bradykinin analogs?

  • Methodological Answer : Use PEO framework (Population, Exposure, Outcome) to assess study design. For example:
  • Population : Were receptor subtypes (B1/B2) specified?
  • Exposure : Was peptide purity validated?
  • Outcome : Were controls included for enzymatic degradation?
    Score studies on a 10-point scale for reproducibility and bias analysis .

Tables for Methodological Reference

Parameter Optimized Value (CE) Technique Reference
Separation Voltage20 kVCapillary Electrophoresis
Buffer (pH)20 mM phosphate (7.0)CE
MS Ionization Voltage-4000 V (positive mode)C-API-MS
Stability Metric 4-iodo-Phe(5)-BK Native Bradykinin
Half-life (pH 7.4, 37°C)12.3 ± 1.2 h1.5 ± 0.3 h
% Remaining (24 h, H2O2)85.4 ± 3.145.6 ± 4.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.